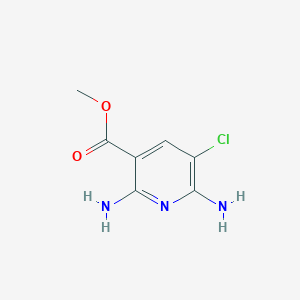![molecular formula C11H9F3O2 B1354503 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid CAS No. 1187933-13-6](/img/structure/B1354503.png)
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid” is a chemical compound with the CAS Number: 157518-49-5 . It has a linear formula of C11H9F3O2 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The molecular weight of “2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid” is 460.37 . Its IUPAC name is (1R,2R)-2-(2-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid .
Chemical Reactions Analysis
While specific chemical reactions involving “2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid” are not available, cyclopropane compounds are generally involved in reactions such as cobalt-catalyzed cross-coupling, Suzuki-Miyaura coupling, and palladium-catalyzed cross-coupling .
Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a storage temperature of +4°C .
Applications De Recherche Scientifique
Structural and Conformation Studies
The structural characteristics of compounds similar to 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid have been studied through X-ray methods. For instance, research on cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid has revealed detailed insights into the molecular conformation and interaction of carboxyl groups in such compounds (Korp, Bernal, & Fuchs, 1983).
Synthesis and Evaluation for Therapeutic Applications
Closely related cyclopropanecarboxylic acid derivatives have been synthesized and evaluated for potential therapeutic uses. For example, a study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives showed potential antidepressant activities, highlighting the pharmaceutical relevance of such compounds (Bonnaud et al., 1987).
Biological Activity Studies
Studies on derivatives of cyclopropanecarboxylic acid, such as 2,2-dichloro-1(4-ethoxyphenyl) cyclopropanecarboxylic acid, have demonstrated insecticidal and antibacterial activities, suggesting a wide range of biological applications for these compounds (Shan, 2008).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, compounds like 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid play a crucial role in catalytic processes. For example, research on 2,4-bis(trifluoromethyl)phenylboronic acid shows its effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines, indicating potential applications in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Enantioselective Synthesis
The field of enantioselective synthesis also sees the use of cyclopropanecarboxylic acid derivatives. A study on aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid used as organocatalysts showcases the production of cyclopropane products with high enantiomeric excesses, underlining the importance of these compounds in stereoselective chemical synthesis (Hartikka, Ślósarczyk, & Arvidsson, 2007).
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCKKENSUDTLMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200599 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
CAS RN |
1187933-13-6 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

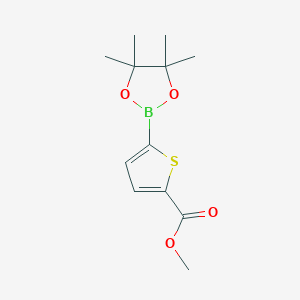
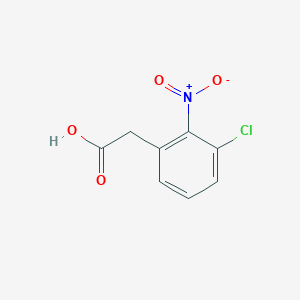
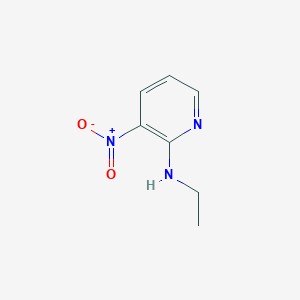

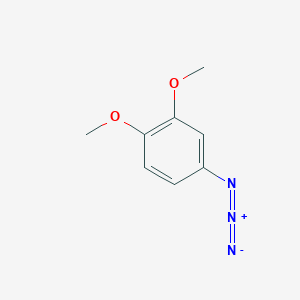
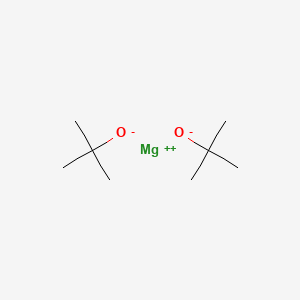
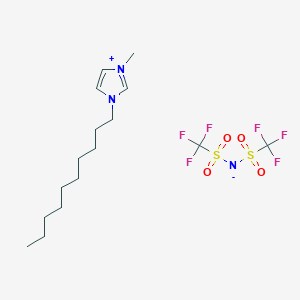
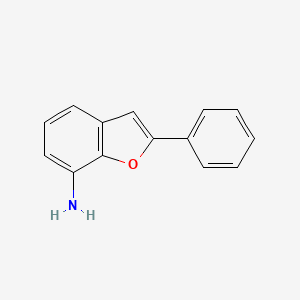
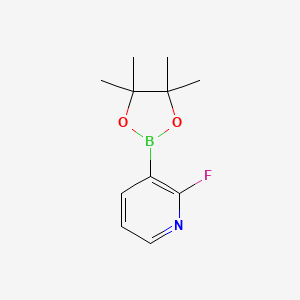
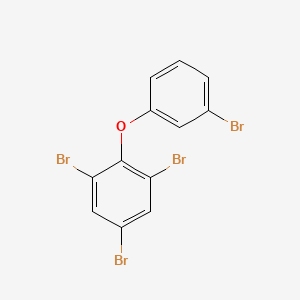
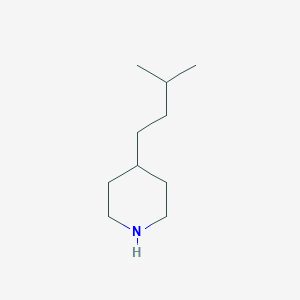
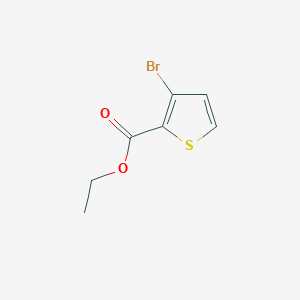
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)
